Ammoninum-d4 Deuteroxide

Overview

Description

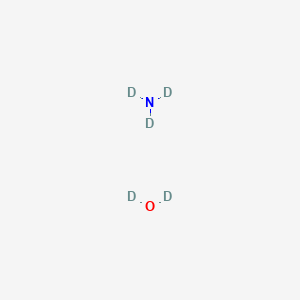

Ammonium-d4 deuteroxide is a chemical compound with the molecular formula ND4OD. It is a deuterated form of ammonium hydroxide, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium-d4 deuteroxide can be synthesized through the reaction of deuterium oxide (D2O) with ammonium chloride (NH4Cl). The reaction involves the exchange of hydrogen atoms in ammonium chloride with deuterium atoms from deuterium oxide, resulting in the formation of ammonium-d4 deuteroxide. The reaction is typically carried out at room temperature and requires careful handling to avoid contamination with regular water.

Industrial Production Methods

In an industrial setting, the production of ammonium-d4 deuteroxide involves the use of high-purity deuterium oxide and ammonium chloride. The reaction is conducted in a controlled environment to ensure the purity and isotopic enrichment of the final product. The resulting solution is then concentrated to the desired level, typically around 25-26% in deuterium oxide.

Chemical Reactions Analysis

Types of Reactions

Ammonium-d4 deuteroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated nitrogen oxides.

Reduction: It can be reduced to form deuterated ammonia.

Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with ammonium-d4 deuteroxide include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents like deuterated lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving ammonium-d4 deuteroxide include deuterated nitrogen oxides, deuterated ammonia, and various deuterated organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium-d4 deuteroxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a deuterated solvent and reagent in NMR spectroscopy to study the structure and dynamics of organic and inorganic compounds.

Biology: It is used in isotope labeling studies to trace metabolic pathways and investigate enzyme mechanisms.

Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ammonium-d4 deuteroxide involves the replacement of hydrogen atoms with deuterium atoms in chemical reactions. This isotopic substitution can affect the reaction kinetics and the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Similar Compounds

Ammonium-d chloride: Similar to ammonium-d4 deuteroxide but with chloride ions instead of hydroxide ions.

Ammonium-15N hydroxide: Contains the nitrogen-15 isotope instead of deuterium.

Deuterated ammonia: Contains deuterium atoms but lacks the hydroxide group.

Uniqueness

Ammonium-d4 deuteroxide is unique due to its high isotopic purity and its ability to act as both a deuterated solvent and a reagent in various chemical reactions. Its deuterium content makes it particularly valuable in NMR spectroscopy and isotope labeling studies, where precise isotopic labeling is essential.

Biological Activity

Ammonium-d4 deuteroxide (ND4OD) is a deuterated form of ammonium hydroxide, where deuterium replaces hydrogen in the ammonium ion. This compound has garnered interest in various scientific fields, particularly in structural biology and isotopic labeling for metabolic studies. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : ND4OD

- Molecular Weight : 40.08 g/mol

- Purity : 99% D

- Concentration : Typically available as a 25% solution in D₂O (deuterated water) .

Applications

Ammonium-d4 deuteroxide is primarily used in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : As a solvent and reagent for studying biomolecules.

- Metabolic Studies : It aids in tracing metabolic pathways due to its isotopic labeling capabilities .

- Ammonium Ion Functionality : The ammonium ion (NH₄⁺) plays a crucial role in nitrogen metabolism. It is involved in the synthesis of amino acids and nucleotides, essential for cellular functions.

- pH Regulation : Ammonium-d4 deuteroxide acts as a weak base, which can influence the pH of biological systems, potentially affecting enzyme activity and metabolic processes .

Toxicity and Safety

Research indicates that exposure to ammonium compounds can lead to toxicity, particularly at high concentrations. The primary concerns include:

- Corrosive Effects : Prolonged exposure can cause damage to eyes and skin, as well as respiratory tract irritation .

- Cataracts and Glaucoma : Some studies suggest that chronic exposure may lead to ocular health issues .

Case Studies

- Plant Growth Studies : Research has shown that ammonium availability can significantly impact plant growth. For instance, studies on Arabidopsis thaliana indicated that high levels of ammonium could suppress root gravitropism and alter root architecture due to changes in auxin distribution .

- Metabolic Tracing : In metabolic studies using NMR, ammonium-d4 deuteroxide has been employed to trace nitrogen incorporation into amino acids, demonstrating its utility in understanding metabolic fluxes in living organisms .

Data Tables

| Study | Organism | Key Findings |

|---|---|---|

| Study 1 | Arabidopsis thaliana | High NH₄⁺ levels inhibit root gravitropism; altered auxin distribution observed. |

| Study 2 | Various plants | Ammonium enhances growth under certain conditions but can be toxic at elevated levels. |

| Study 3 | Mammalian cells | ND4OD used for tracing nitrogen metabolism; confirmed incorporation into amino acids via NMR spectroscopy. |

Properties

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-NSPFYZSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-30-8 | |

| Record name | [2H4]ammonium [2H]hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.